molecular formula C10H13BrO B7858674 1-(3-Bromophenyl)-2-butanol

1-(3-Bromophenyl)-2-butanol

Cat. No.: B7858674
M. Wt: 229.11 g/mol
InChI Key: ICJABOJSUKIZED-UHFFFAOYSA-N
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Description

1-(3-Bromophenyl)-2-butanol is a brominated aromatic alcohol with the molecular formula C₁₀H₁₃BrO. Its structure consists of a 2-butanol backbone (a four-carbon chain with a hydroxyl group at the second position) substituted with a 3-bromophenyl group at the first carbon.

Properties

IUPAC Name

1-(3-bromophenyl)butan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrO/c1-2-10(12)7-8-4-3-5-9(11)6-8/h3-6,10,12H,2,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICJABOJSUKIZED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC1=CC(=CC=C1)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Bromophenyl)-2-butanol can be synthesized through several methods. One common approach involves the Grignard reaction, where 3-bromobenzyl bromide reacts with butanal in the presence of magnesium to form the desired product. The reaction typically occurs in an anhydrous ether solvent under reflux conditions.

Industrial Production Methods: Industrial production of this compound often involves large-scale Grignard reactions, utilizing automated reactors to ensure consistent product quality. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromophenyl)-2-butanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products:

    Oxidation: 1-(3-Bromophenyl)-2-butanone.

    Reduction: 1-(3-Bromophenyl)-2-butane.

    Substitution: 1-(3-Iodophenyl)-2-butanol.

Scientific Research Applications

1-(3-Bromophenyl)-2-butanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(3-Bromophenyl)-2-butanol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and hydroxyl group play crucial roles in its binding affinity and reactivity. The compound may modulate biological pathways by inhibiting or activating specific enzymes, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The physicochemical and biological properties of 1-(3-Bromophenyl)-2-butanol can be contextualized by comparing it to structurally or functionally related compounds. Below is a detailed analysis:

Halogen-Substituted Chalcones

Chalcones containing 3-bromophenyl groups, such as (E)-1-(3-bromophenyl)-3-p-tolylprop-2-en-1-on (compound 3), exhibit significant cytotoxic activity against MCF-7 breast cancer cells (IC₅₀ = 422.22 ppm) . Comparatively, this compound lacks the α,β-unsaturated ketone moiety critical for chalcones' bioactivity.

Compound Structure Feature IC₅₀ (ppm) Key Observation
Chalcone 3 3-Bromophenyl + ketone 422.22 Moderate cytotoxicity
Chalcone 4 3-Bromophenyl + isopropyl 22.41 High cytotoxicity
This compound 3-Bromophenyl + 2-butanol N/A Hypothesized metabolic stability

Key Insight: The isopropyl substituent in chalcone 4 enhances cytotoxicity 20-fold compared to the methyl group in chalcone 3, underscoring the importance of hydrophobic substituents in bioactivity . For this compound, the hydroxyl group may improve solubility but reduce membrane permeability relative to chalcones.

Positional Isomers of Butanol

Evidence from 1-butanol and 2-butanol studies reveals that hydroxyl group positioning significantly affects biological activity. For example:

  • 1-Butanol: Strongly inhibits phosphatidic acid (PA) production and mTOR multimerization, critical for cell signaling .
  • 2-Butanol: Weakly inhibits PA production, suggesting reduced efficacy in disrupting lipid-mediated pathways .

For this compound, the hydroxyl at the second carbon may limit its ability to interfere with lipid signaling compared to 1-substituted analogs. However, the bromophenyl group could enhance target specificity through π-π interactions or halogen bonding.

Sulfur-Containing Analogs

1-((3-Bromophenyl)thio)propan-2-amine (compound 3c) shares the 3-bromophenyl moiety but replaces the hydroxyl with a thioether group. This compound was synthesized in 54% yield via microwave-assisted methods, demonstrating the feasibility of modifying the core structure for diverse applications . The thioether group may confer resistance to oxidation, unlike the alcohol group in this compound.

Ethanol Derivatives

1-(3-Bromophenyl)ethanol, a shorter-chain analog, has been documented with synonyms such as Benzenemethanol, 3-bromo-α-methyl (CAS 52780-14-0) .

Biological Activity

1-(3-Bromophenyl)-2-butanol is an organic compound that has garnered attention for its potential biological activities. Characterized by a bromine atom attached to a phenyl ring, this compound has been investigated for various pharmacological properties, including antibacterial and anti-inflammatory effects. This article synthesizes findings from diverse studies to elucidate the biological activity of this compound.

This compound has the following chemical properties:

Property Value
Molecular Formula C10H13BrO
Molecular Weight 229.11 g/mol
IUPAC Name 1-(3-bromophenyl)butan-2-ol
InChI InChI=1S/C10H13BrO/c1-2-10(12)7-8-4-3-5-9(11)6-8/h3-6,10,12H,2,7H2,1H3

The compound can be synthesized through various methods, including the Grignard reaction, which involves the reaction of 3-bromobenzyl bromide with butanal in an anhydrous ether solvent under reflux conditions.

Antibacterial Properties

Recent studies have highlighted the antibacterial activity of compounds structurally related to this compound. For instance, a study demonstrated that derivatives of brominated phenols exhibited significant antibacterial effects against resistant strains such as MRSA and ESBL-producing E. coli . The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anti-inflammatory Effects

Research has indicated that this compound may possess anti-inflammatory properties. The compound's hydroxyl group is thought to play a crucial role in modulating inflammatory pathways by inhibiting specific enzymes involved in the inflammatory response.

Molecular Docking Studies

Molecular docking studies have been employed to predict the interaction of this compound with various biological targets. These studies suggest that the compound can effectively bind to key enzymes, potentially leading to its observed biological effects . The binding affinities indicate a promising therapeutic potential for further development.

Case Study 1: Synthesis and Evaluation of Antibacterial Activity

In a recent study, researchers synthesized several derivatives of this compound and evaluated their antibacterial activity using agar diffusion methods. The results indicated that certain derivatives exhibited strong inhibitory effects against both MRSA and ESBL-producing E. coli strains, suggesting that modifications to the bromophenyl group can enhance antibacterial efficacy .

Case Study 2: Anti-inflammatory Mechanisms

Another study focused on the anti-inflammatory potential of this compound in vitro. The compound was shown to significantly reduce pro-inflammatory cytokine production in activated macrophages, indicating its potential as an anti-inflammatory agent . This study further supports the need for in vivo evaluations to confirm these findings.

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